5-Nitro-2-furaldehyde 2-methylsemicarbazone
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Overview
Description
5-Nitro-2-furaldehyde 2-methylsemicarbazone: is a synthetic nitrofuran derivative known for its bacteriostatic and bactericidal properties. It has been widely studied for its antibacterial action against a variety of gram-negative and gram-positive microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-furaldehyde 2-methylsemicarbazone typically involves the reaction of 5-nitro-2-furaldehyde with 2-methylsemicarbazide under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the semicarbazone derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous processing techniques to ensure efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-furaldehyde 2-methylsemicarbazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The furan ring can undergo substitution reactions, particularly at the nitro group position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions
Major Products:
Oxidation: Products include various nitro and nitroso derivatives.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the substituent introduced
Scientific Research Applications
Chemistry: In chemistry, 5-Nitro-2-furaldehyde 2-methylsemicarbazone is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: The compound is studied for its antibacterial properties, making it a candidate for developing new antibiotics. It has shown effectiveness against a range of bacterial strains .
Medicine: In medicine, it is explored for its potential use in treating bacterial infections. Its bacteriostatic and bactericidal properties make it a promising candidate for pharmaceutical development .
Industry: Industrially, it is used in the production of antibacterial agents and preservatives. Its stability and effectiveness make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-Nitro-2-furaldehyde 2-methylsemicarbazone involves the inhibition of bacterial enzymes. The compound interacts with bacterial DNA, leading to the disruption of essential cellular processes. This results in the inhibition of bacterial growth and eventual cell death .
Molecular Targets and Pathways:
DNA Interaction: The compound binds to bacterial DNA, interfering with replication and transcription.
Enzyme Inhibition: It inhibits key bacterial enzymes involved in metabolic processes
Comparison with Similar Compounds
- 5-Nitro-2-furfural semicarbazone
- Nitrofurazone
- Nitrofural
Comparison: 5-Nitro-2-furaldehyde 2-methylsemicarbazone is unique due to its specific structure, which imparts distinct antibacterial properties. Compared to similar compounds, it has shown higher efficacy against certain bacterial strains and better stability under various conditions .
Properties
CAS No. |
6281-25-0 |
---|---|
Molecular Formula |
C7H8N4O4 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
1-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C7H8N4O4/c1-10(7(8)12)9-4-5-2-3-6(15-5)11(13)14/h2-4H,1H3,(H2,8,12)/b9-4+ |
InChI Key |
HPCZKRCCVQJKGG-RUDMXATFSA-N |
Isomeric SMILES |
CN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-] |
Canonical SMILES |
CN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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